1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Description
1-(4-Fluorobenzoyl)-4-[(naphthalen-2-yl)methyl]piperazine is a fluorinated piperazine derivative characterized by a 4-fluorobenzoyl group at position 1 and a naphthalen-2-ylmethyl substituent at position 4 of the piperazine ring. This compound belongs to a class of bioactive molecules often explored for central nervous system (CNS) activity due to structural similarities with antipsychotic agents like azaperone, a related fluorobenzoyl-piperazine derivative . The naphthalenylmethyl group introduces steric bulk, which may influence receptor binding kinetics compared to simpler aryl substituents .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-21-9-7-19(8-10-21)22(26)25-13-11-24(12-14-25)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKOYCCUVAISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the piperazine ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the naphthalen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using naphthalen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthalen-2-ylmethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Therapeutic Applications
1-(4-Fluorobenzoyl)-4-[(naphthalen-2-yl)methyl]piperazine has been investigated for its potential use in treating various neurological disorders, particularly those related to dopamine receptor modulation.
Antipsychotic Properties
Research indicates that compounds similar to this compound may exhibit antipsychotic effects by acting as selective serotonin receptor antagonists. This mechanism is particularly relevant for conditions such as schizophrenia and bipolar disorder, where dopamine dysregulation is prominent .
Anxiolytic Effects
Studies have suggested that the compound could also serve as an anxiolytic agent. Its ability to modulate neurotransmitter systems may help alleviate anxiety symptoms in clinical settings .
Anti-inflammatory Activity
Emerging research points towards the anti-inflammatory properties of this compound, making it a candidate for treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- The target compound’s naphthalenylmethyl group distinguishes it from simpler aryl (e.g., chlorophenyl in ) or alkyl (e.g., hydroxyethyl in ) substituents, likely enhancing lipophilicity and steric hindrance .
- Azaperone shares the fluorobenzoyl motif but incorporates a pyridylpiperazine group, contributing to its sedative properties .
Physicochemical Properties
Analysis :
- The target compound’s lack of polar groups (e.g., hydroxyethyl or sulfonyl) suggests poor aqueous solubility, typical of CNS-targeting agents requiring lipid membrane penetration .
- Azaperone’s lower melting point (73–75°C vs. 177–178°C for compounds) reflects differences in crystal packing influenced by substituents .
Pharmacological Activity
- Azaperone : Exhibits potent sedative effects in animals (LD₅₀ = 245 mg/kg in rats) via dopamine D₂ receptor antagonism . The fluorobenzoyl group may enhance receptor affinity.
- Compounds: Chlorophenyl and dichlorophenyl derivatives show moderate yields (60–72%) but lack explicit activity data.
- Target Compound: Hypothesized to interact with serotonin or dopamine receptors due to the naphthalenylmethyl group’s bulk, which may mimic extended aromatic systems in known antagonists.
Regulatory Considerations
- For example, 1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine is banned in some jurisdictions .
- The target compound’s status remains unclear, necessitating compliance with evolving regulations on fluorinated psychoactive substances.
Biological Activity
1-(4-Fluorobenzoyl)-4-[(naphthalen-2-yl)methyl]piperazine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its receptor interactions, pharmacodynamics, and therapeutic implications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound interacts with several neurotransmitter receptors, which may underlie its biological effects. Notably, it exhibits significant affinity for the sigma receptors, particularly:
- Sigma-1 Receptor : This receptor is implicated in neuroprotection and modulation of neurotransmitter systems. Compounds with high affinity for sigma-1 receptors can influence pain perception, mood regulation, and neuroprotection .
- Dopamine Receptors : The compound has been evaluated for its activity at dopamine receptors, which are critical in various neurological disorders, including schizophrenia and Parkinson's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Receptor Type | Affinity (Ki) | Effect |
|---|---|---|---|
| Sigma-1 receptor binding | Sigma receptors | Low nanomolar | Modulates neuroprotection |
| Dopamine D2 receptor binding | Dopamine receptors | Moderate | Potential antipsychotic effects |
| Acetylcholinesterase inhibition | Enzymatic inhibition | Not specified | May enhance cholinergic signaling |
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective properties of compounds similar to this compound, demonstrating their ability to reduce neuronal apoptosis in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .
- Antidepressant Activity : Another investigation assessed the antidepressant-like effects of related piperazine derivatives. These studies indicate that modulation of sigma receptors could play a role in alleviating depressive symptoms through enhanced serotonergic activity .
- Behavioral Studies : Behavioral assays in rodent models have shown that administration of this compound can alter locomotor activity, indicating its influence on central nervous system (CNS) functioning. These findings align with its receptor-binding profile, suggesting a multifaceted role in CNS modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluorobenzoyl)-4-(naphthalen-2-ylmethyl)piperazine?
- Methodological Answer : A general synthesis involves reacting 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Purification typically employs crystallization with diethyl ether or flash chromatography . For analogs, column chromatography (eluent: chloroform:methanol = 3:1) after refluxing in DMF under inert atmosphere is effective, yielding ~85% in optimized conditions .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (e.g., δ 7.32–7.00 ppm for fluorobenzoyl and naphthyl groups) .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C 65.00%, H 5.50%, N 8.40% for a related derivative) .
- Melting Point : Consistency with literature values (e.g., 81–82°C for a fluorobenzoyl-piperazine analog) .
Q. How can researchers optimize reaction yields for piperazine-based derivatives?
- Methodological Answer :
- Use inert atmospheres to prevent oxidation during reflux .
- Adjust stoichiometry (e.g., 1.5 mmol of amine per 1 mmol aldehyde) to drive reactions to completion .
- Employ potassium hydride as a base in DMF for efficient coupling .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of fluorobenzoyl-piperazine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare EC50 values across studies (e.g., 4 µM vs. higher concentrations) to identify effective thresholds .
- Structural Modifications : Test derivatives with varying substituents (e.g., 4-chlorophenyl vs. trifluoromethyl groups) to isolate activity drivers .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., Gram-positive bacterial strains) to minimize variability .
Q. How can computational modeling guide the design of novel derivatives targeting tyrosine kinases?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding affinities with kinase domains (e.g., ATP-binding sites) .
- QSAR Studies : Corolate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency .
- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Pistachio/Bkms_metabolic models) to propose feasible synthetic routes .
Q. What experimental designs mitigate challenges in crystallizing fluorinated piperazine derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DCM/Et2O mixtures) for slow crystallization .
- Salt Formation : Introduce counterions (e.g., trifluoroacetate) to improve crystal lattice stability .
- Temperature Gradients : Use controlled cooling rates (e.g., 1°C/min) to avoid amorphous precipitates .
Key Considerations for Researchers
- Contradictory Data : Cross-validate NMR assignments with X-ray crystallography (e.g., Acta Crystallographica data ) to resolve structural ambiguities.
- Ethical Compliance : Note that fluorobenzoyl derivatives are for in vitro use only; in vivo applications require regulatory approval .
- Software Tools : Utilize cheminformatics platforms for retrosynthesis planning and reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
